1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one
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Overview
Description
1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one is an organic compound with the molecular formula C16H17NO2 It is a derivative of acetophenone and is characterized by the presence of an ethoxy group and an anilino group attached to the phenyl ring
Preparation Methods
The synthesis of 1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyaniline with 4-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be due to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one can be compared with other similar compounds, such as:
4’-Ethoxyacetophenone: This compound lacks the anilino group and has different chemical and biological properties.
4-Methoxyacetophenone: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
4-Ethylacetophenone: Contains an ethyl group instead of an ethoxy group, resulting in different physical and chemical properties.
Properties
CAS No. |
88429-25-8 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-[4-(4-ethoxyanilino)phenyl]ethanone |
InChI |
InChI=1S/C16H17NO2/c1-3-19-16-10-8-15(9-11-16)17-14-6-4-13(5-7-14)12(2)18/h4-11,17H,3H2,1-2H3 |
InChI Key |
PRKNOSGULUCNMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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